

An In-depth Technical Guide to N-Fmoc Rhodamine 110 Protecting Group Chemistry

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Compound of Interest		
Compound Name:	N-Fmoc rhodamine 110	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, properties, and applications of **N-Fmoc rhodamine 110**. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who utilize fluorescent probes and protecting group strategies in their work.

Introduction to N-Fmoc Rhodamine 110

N-Fmoc rhodamine 110 is a derivative of the highly fluorescent rhodamine 110 dye. In this compound, one of the two amino groups of rhodamine 110 is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Rhodamine 110 is a xanthene-based fluorophore known for its bright green fluorescence, high quantum yield, and good photostability. The introduction of the Fmoc protecting group serves a crucial purpose: it quenches the fluorescence of the rhodamine 110 core. This "caged" fluorophore can be strategically deprotected, typically under mild basic conditions, to release the highly fluorescent rhodamine 110. This on-demand activation of fluorescence makes **N-Fmoc rhodamine 110** an excellent tool for the development of fluorogenic substrates, particularly for enzymatic assays.

The primary application of **N-Fmoc rhodamine 110** is in the solid-phase peptide synthesis (SPPS) of fluorogenic peptidase substrates.[1][2][3] In this methodology, the **N-Fmoc rhodamine 110** is attached to a solid support, and a peptide sequence specific to a particular protease is synthesized on the unprotected amino group. The resulting peptide-dye conjugate is initially non-fluorescent. Upon cleavage of the peptide by the target protease, the highly



fluorescent rhodamine 110 is released, providing a robust and sensitive signal for enzyme activity.[4][5][6]

Quantitative Data

The photophysical properties of rhodamine 110 are significantly altered by the presence of the Fmoc protecting group. The Fmoc group effectively quenches the fluorescence of the rhodamine core. Upon deprotection, the vibrant fluorescence of rhodamine 110 is restored. The table below summarizes the key quantitative data for the deprotected rhodamine 110.

Property	Value	Notes
Molecular Formula	C35H24N2O5	For N-Fmoc rhodamine 110.
Molecular Weight	552.6 g/mol	For N-Fmoc rhodamine 110.[7]
Excitation Maximum (λex)	~497-500 nm	For deprotected rhodamine 110.
Emission Maximum (λem)	~520-522 nm	For deprotected rhodamine 110.
Molar Extinction Coefficient (ε)	~80,000 cm ⁻¹ M ⁻¹	For deprotected rhodamine 110 at ~496 nm.[4]
Quantum Yield (Φ)	High	The quantum yield of rhodamine 110 is high, contributing to its bright fluorescence.
Appearance	Deep red solid	For N-Fmoc rhodamine 110.

Experimental Protocols Solid-Phase Synthesis of a Rhodamine 110-Labeled Peptide

This protocol describes the general steps for synthesizing a fluorogenic peptide substrate using **N-Fmoc rhodamine 110** on a solid support.



Materials:

- · 2-chlorotrityl chloride resin
- N,N-Diisopropylethylamine (DIPEA)
- Rhodamine 110
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Methanol (MeOH)
- Fmoc-protected amino acids
- Coupling reagents (e.g., HBTU, HATU)
- 20% (v/v) piperidine in DMF
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
- · Diethyl ether

Procedure:

- Attachment of Rhodamine 110 to Resin:
 - Swell the 2-chlorotrityl chloride resin in DCM.
 - In a separate flask, dissolve rhodamine 110 in a mixture of DCM and DMF.
 - Add DIPEA to the resin, followed by the rhodamine 110 solution.
 - Agitate the mixture for 24 hours.
 - Cap any remaining reactive sites on the resin by adding methanol and agitating for 10-15 minutes.



- Wash the resin extensively with DMF and DCM.
- Peptide Synthesis (Fmoc-SPPS):
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the attached rhodamine 110 (or the previously coupled amino acid).[8][9][10][11] Wash the resin thoroughly with DMF.
 - Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.
 - Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
- · Cleavage and Deprotection:
 - After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]
 - Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
 - Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
- Purification:
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final product.

Deprotection of N-Fmoc Rhodamine 110 (General Procedure)



This protocol describes the removal of the Fmoc group from **N-Fmoc rhodamine 110** in solution.

Materials:

- N-Fmoc rhodamine 110
- DMF
- Piperidine

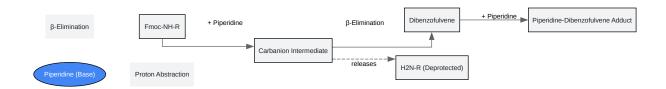
Procedure:

- Dissolve N-Fmoc rhodamine 110 in DMF.
- Add a solution of 20% piperidine in DMF to the **N-Fmoc rhodamine 110** solution.
- Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.
- Once the reaction is complete, the rhodamine 110 can be purified using standard chromatographic techniques.

Diagrams

Fmoc Deprotection Mechanism

The Fmoc group is removed under basic conditions, typically using a secondary amine like piperidine. The mechanism proceeds via a β -elimination reaction.



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Caption: Mechanism of Fmoc deprotection by piperidine.

Protease Assay Workflow

This diagram illustrates the workflow of a typical fluorogenic protease assay using a rhodamine 110-labeled peptide substrate.





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Caption: Workflow for a fluorogenic protease assay.



Conclusion

N-Fmoc rhodamine 110 is a versatile and powerful tool for the synthesis of fluorogenic substrates, enabling sensitive and continuous monitoring of enzyme activity. Its compatibility with standard Fmoc-based solid-phase peptide synthesis makes it readily accessible for the creation of custom probes for a wide range of proteases. Understanding the principles of Fmoc protecting group chemistry and the photophysical properties of rhodamine 110 is key to the successful design and implementation of robust and reliable enzymatic assays in drug discovery and biomedical research.

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